molecular formula C10H18Cl2N4 B6618456 N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1803572-10-2

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6618456
CAS No.: 1803572-10-2
M. Wt: 265.18 g/mol
InChI Key: DNWDTVSUGWSUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride (CAS: 1803572-10-2) is a pyrrolidine-based compound with a pyrimidine substituent. Its molecular formula is C₁₁H₁₉Cl₂N₅, and it features a tertiary amine structure with a methyl group and a pyrimidin-2-ylmethyl moiety attached to the pyrrolidine nitrogen. This compound is commonly utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its ability to modulate biological targets, particularly in kinase inhibition and receptor binding studies . The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for in vitro and in vivo research applications.

Properties

IUPAC Name

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;/h2,4-5,9,11H,3,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWDTVSUGWSUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of N-methylpyrrolidine and pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents. The reaction conditions are typically mild and metal-free, ensuring the stability of the compound during the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of pyrimidine-substituted compounds .

Scientific Research Applications

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine and pyrimidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Properties of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine Dihydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1803572-10-2 C₁₁H₁₉Cl₂N₅ 292.2 Pyrimidin-2-ylmethyl, methyl Kinase inhibitor scaffolds; high solubility due to dihydrochloride salt
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride PK00731E-1 C₁₁H₁₆Cl₂N₃O₂ 293.2 4-Nitrobenzyl Research reagent; nitro group enhances electrophilic reactivity
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride 859833-23-1 C₁₄H₂₂Cl₂N₂ 291.3 Piperidine, benzyl Intermediate for G-protein-coupled receptor (GPCR) ligands
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride 54-PC403092 C₁₀H₁₄Cl₂F₃N₅ 332.2 Trifluoromethylpyrimidine Fluorinated compound for agrochemical and pharmaceutical research
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride 1264038-84-7 C₈H₁₂ClFN₄ 218.7 5-Fluoropyrimidine Antiviral and anticancer research; chiral center influences selectivity

Structural and Functional Comparisons

Core Structure Variations: The target compound shares a pyrrolidine backbone with all analogues but differs in substituents. The trifluoromethylpyrimidine substituent in N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride enhances metabolic stability and lipophilicity compared to the non-fluorinated pyrimidine in the target compound .

Physicochemical Properties :

  • The dihydrochloride salt form of the target compound (molecular weight: 292.2 g/mol) offers superior aqueous solubility compared to its free base, similar to other dihydrochloride salts like (R)-1-(4-nitrobenzyl)pyrrolidin-3-amine .
  • Fluorinated derivatives (e.g., CAS 1264038-84-7) exhibit lower molecular weights (~218.7 g/mol) and higher bioavailability due to fluorine’s electronegativity and small atomic radius .

Applications :

  • The target compound’s pyrimidine moiety is critical for interactions with ATP-binding pockets in kinases, whereas the piperidine-benzyl group in CAS 859833-23-1 is tailored for GPCR modulation .
  • Fluorinated analogues (e.g., CAS 54-PC403092) are prioritized in agrochemical development due to their resistance to oxidative degradation .

Research Findings and Trends

  • Kinase Inhibition : The pyrimidine ring in the target compound has demonstrated selective inhibition of tyrosine kinases in preclinical studies, outperforming benzyl-substituted analogues in potency but requiring structural optimization for reduced off-target effects .
  • Solubility Challenges : While dihydrochloride salts improve solubility, fluorinated derivatives (e.g., CAS 54-PC403092) achieve better membrane permeability, highlighting a trade-off between solubility and bioavailability .
  • Chiral Specificity : Enantiomers like (S)-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride show divergent biological activities, underscoring the importance of stereochemistry in drug design .

Biological Activity

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride, with the CAS number 1803572-10-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₈Cl₂N₄
Molecular Weight265.18 g/mol
CAS Number1803572-10-2

Antimicrobial Properties

Recent studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. In vitro tests indicated that several pyrrolidine compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds similar to N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine have been tested for their Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismMIC (µM)
2,6-Dipiperidino-1,4-dibromobenzeneBacillus subtilis4.69
2,4,6-TripyrrolidinochlorobenzeneStaphylococcus aureus5.64
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amineE. coliTBD

The specific MIC for this compound has not been conclusively established in available literature but is expected to be within a similar range based on related compounds.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology.

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)0.65
Compound BU-937 (Leukemia)2.41
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-aminedihydrochlorideTBD

The biological activity of this compound may involve multiple mechanisms:

  • Receptor Interaction : Compounds with similar structures have been shown to interact with histamine receptors, particularly H3R antagonists, which could influence neurotransmitter release and modulate physiological responses.
  • Enzyme Inhibition : Some pyrrolidine derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies

  • In Vitro Studies on Antimicrobial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives against common pathogens and found promising results suggesting that modifications in the molecular structure significantly affect antimicrobial potency .
  • Anticancer Evaluation : Another research effort focused on the cytotoxic effects of pyrimidine-based compounds on leukemia and breast cancer cell lines, demonstrating that structural variations lead to differing levels of biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.